N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-15-5-6-18-16(10-15)14(11-23-18)7-8-22-19(26)12-25-20(27)9-13-3-1-2-4-17(13)24-25/h5-6,9-11,23H,1-4,7-8,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOPUMMXJNPMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the cinnoline ring system. The final step involves coupling these two moieties under specific reaction conditions, such as using p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the cinnoline ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The cinnoline ring system may also contribute to its bioactivity by interacting with different enzymes and proteins .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: Replaces the cinnolinone with a phthalazinyl group (1,4-diazanaphthalene), altering nitrogen positioning and electronic properties.
- Substituents: The phthalazinyl derivative includes an isobutyl group at position 3, introducing steric bulk that may hinder binding in compact active sites compared to the hydrogenated cinnolinone in the target compound.
- Pharmacokinetics: The saturated cinnolinone in the target compound may improve metabolic stability over the unsaturated phthalazinyl system, which is prone to oxidative degradation .
Structural Comparison Table :
| Feature | Target Compound | Phthalazinyl Analog |
|---|---|---|
| Core Heterocycle | 3-Oxo-5,6,7,8-tetrahydrocinnolin | 4-Oxo-3-isobutyl-3,4-dihydrophthalazine |
| Nitrogen Positions | 1,2-positions | 1,4-positions |
| Substituent at Position 3 | Hydrogenated ring | Isobutyl group |
| Molecular Weight (g/mol) | ~412.88* | ~443.91 (calculated) |
| Hydrogen Bond Acceptors | 5 | 5 |
*Calculated based on molecular formula.
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide
Key Differences :
- Activity Implications: The absence of the cinnolinone may diminish binding affinity for proteins requiring dual-domain interactions, as seen in kinase inhibitors or GPCR ligands.
- Synthetic Precursor: This compound serves as a precursor in synthesizing more complex derivatives like the target molecule, highlighting the role of the cinnolinone in enhancing pharmacological properties .
Goxalapladib (CAS 412950-27-7)
Key Differences :
- Core Structure: Features a 1,8-naphthyridine instead of cinnolinone, with trifluoromethyl and difluorophenyl substituents.
- Pharmacological Profile: Developed for atherosclerosis, Goxalapladib’s fluorinated groups enhance lipophilicity and blood-brain barrier penetration, whereas the target compound’s indole-cinnolinone system may favor CNS targets like serotonin receptors .
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Key Differences :
- Functional Groups: Incorporates an isoxazole ring and a ketone directly attached to the indole, contrasting with the ethyl-acetamide linker and cinnolinone in the target compound.
- Solubility: The isoxazole’s polarity may improve aqueous solubility compared to the hydrophobic cinnolinone, impacting bioavailability .
Q & A
Q. What are the standard synthetic routes and characterization techniques for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide?
Methodological Answer:
- Synthesis : The compound is typically synthesized via multi-step protocols. For example, indole derivatives are first prepared, followed by coupling with a cinnolinone-acetamide moiety using reagents like chloroacetyl chloride under reflux conditions. Key steps include protecting group strategies (e.g., acetyl or methoxy groups) and purification via column chromatography .
- Characterization : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity (>98% for pharmacological studies) .
Q. What biological activities have been reported for this compound, and what experimental models are used to assess them?
Methodological Answer:
- Activities : Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors (e.g., serotonin receptors) due to its indole and cinnolinone moieties. In vitro assays often focus on cytotoxicity, antimicrobial activity, or enzyme inhibition .
- Models :
- Cellular assays : MTT assays for cytotoxicity (e.g., cancer cell lines like HepG2 or MCF-7).
- Enzyme assays : Fluorescence-based or colorimetric methods (e.g., kinase inhibition using ATP analogs).
- Binding studies : Surface plasmon resonance (SPR) or radioligand displacement assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
Methodological Answer:
- Substituent Modification :
- Indole ring : Introducing electron-withdrawing groups (e.g., Br, NO₂) at position 5 enhances target affinity. Chlorine at position 5 (as in the parent compound) balances lipophilicity and reactivity .
- Cinnolinone moiety : Alkyl or aryl substitutions at position 3 modulate metabolic stability. For example, cyclohexyl groups reduce CYP450-mediated oxidation .
- Pharmacokinetic Optimization : LogP adjustments via methoxy or hydroxy groups improve solubility. In silico tools (e.g., SwissADME) predict absorption and BBB penetration .
Q. What analytical methods resolve challenges in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : A validated method using a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) achieves LOQ < 1 ng/mL. Internal standards (e.g., deuterated analogs) correct matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges removes proteins and lipids. Recovery rates >85% are critical for plasma/brain homogenate analysis .
Q. How can researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardization :
- Use consistent cell lines (ATCC-verified) and passage numbers.
- Control assay conditions (e.g., ATP concentration in kinase assays).
- Data Validation :
- Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity).
- Confirm target engagement via CRISPR knockdown or chemical probes .
Q. What strategies identify the compound's molecular targets in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS. Validate hits via siRNA silencing .
- Molecular Docking : Prioritize targets (e.g., kinases, GPCRs) using Glide or AutoDock. MD simulations (100 ns) assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
